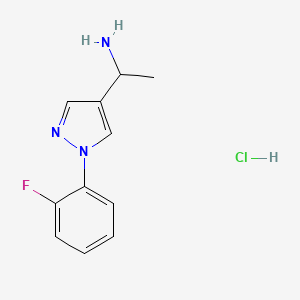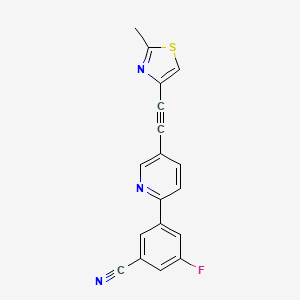
3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile
Overview
Description
STX-107 is a small molecule drug that acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Fragile X syndrome and autism .
Mechanism of Action
Target of Action
STX-107, also known as 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile, primarily targets the metabotropic glutamate subtype-5 receptors (mGluR5s) . These receptors are implicated in several neuropsychiatric disorders .
Mode of Action
STX-107 interacts with mGluR5s with exceptionally high affinity (IC50 = 36 pM) and potency in a phosphoinositol hydrolysis assay (IC50 = 0.714 pM) . This interaction results in changes in the receptor’s activity, which can affect various cellular processes.
Pharmacokinetics
It has been observed that stx-107 is stable in monkey plasma and human whole blood in vitro and in monkey and human brain homogenates . In vivo, a single polar radiometabolite of STX-107 appeared rapidly in plasma . These observations suggest that STX-107 may have good bioavailability, but more detailed studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of its interactions with metabotropic glutamate subtype-5 receptors. These receptors are involved in various neurological processes, and the compound has been shown to have high affinity and potency in binding to these receptors . The interaction between this compound and metabotropic glutamate subtype-5 receptors is characterized by its ability to inhibit or activate these receptors, thereby influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of metabotropic glutamate subtype-5 receptors, leading to changes in intracellular calcium levels and activation of phosphoinositol hydrolysis . These changes can impact various cellular functions, including neurotransmission, synaptic plasticity, and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with metabotropic glutamate subtype-5 receptors. The compound’s high affinity for these receptors allows it to effectively modulate their activity. This modulation can result in either inhibition or activation of the receptors, depending on the context of the interaction . Additionally, the compound can influence gene expression by altering the transcriptional activity of genes involved in receptor signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability in both in vitro and in vivo studies, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained modulation of metabotropic glutamate subtype-5 receptor activity, leading to prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in normal cellular functions have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and its ability to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to interact with its target receptors and modulate their activity effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STX-107 involves a multistep process that includes the formation of thiazole and pyridine rings. One of the key steps in the synthesis is the Hantzsch thiazole synthesis, followed by deketalization and a Biginelli multicomponent reaction. These steps are carried out in a continuous flow microreactor, which allows for precise control of reaction conditions and efficient production of the compound .
Industrial Production Methods
Industrial production of STX-107 would likely involve scaling up the continuous flow synthesis process. This method offers advantages such as optimal heat transfer, enhanced reagent mixing, and precise reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
STX-107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in STX-107.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
STX-107 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of negative allosteric modulation and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential treatment for neurological disorders such as Fragile X syndrome and autism.
Industry: Potential applications in the development of new therapeutic agents and drug discovery efforts.
Comparison with Similar Compounds
Similar Compounds
MTEP: Another negative allosteric modulator of mGluR5, similar in structure and function to STX-107.
Basimglurant: A compound with a longer receptor residence time compared to STX-107, used in similar therapeutic applications.
Mavoglurant: Another mGluR5 antagonist with medium receptor residence time.
Uniqueness of STX-107
STX-107 is unique due to its specific binding affinity and modulation of mGluR5. It has shown promise in preclinical studies for its potential therapeutic effects in treating neurological disorders, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOSUEIMOYEGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586565 | |
| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935685-90-8 | |
| Record name | STX-107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STX-107 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STX-107 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
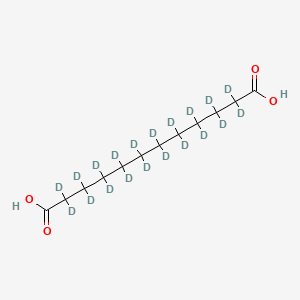
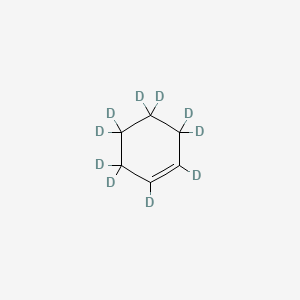
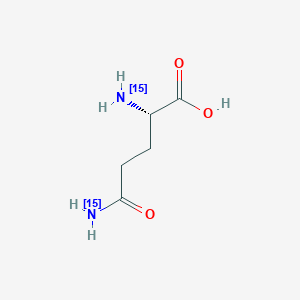

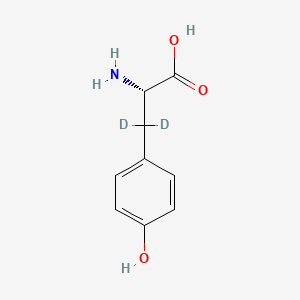
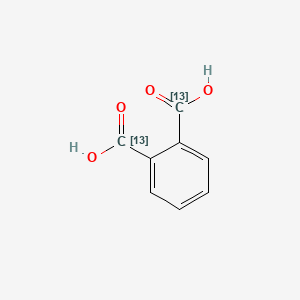

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
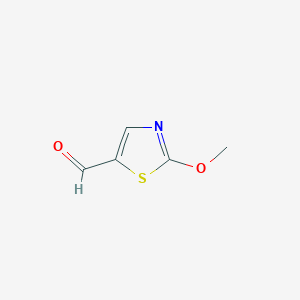

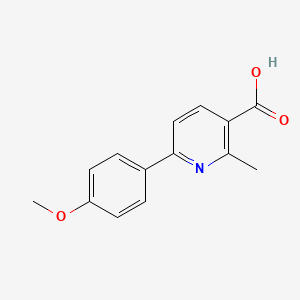
![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
